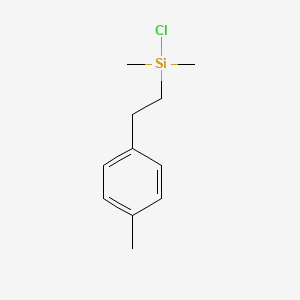![molecular formula C12H15NOSi B11887334 Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- CAS No. 112671-40-6](/img/structure/B11887334.png)
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is a specialized organic compound with the molecular formula C12H15NOSi. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. It is a colorless liquid that is used in various chemical reactions and applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- typically involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylformamide (DMF): A common solvent with similar formamide functionality but lacks the trimethylsilyl-ethynyl group.
N-Methylformamide (NMF): Another formamide derivative used in organic synthesis.
Trimethylsilylacetylene: Shares the trimethylsilyl-ethynyl group but lacks the formamide functionality.
Uniqueness
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is unique due to the combination of the formamide group and the trimethylsilyl-ethynyl group. This dual functionality provides distinct reactivity and stability, making it valuable in specialized chemical reactions and applications.
Propiedades
Número CAS |
112671-40-6 |
|---|---|
Fórmula molecular |
C12H15NOSi |
Peso molecular |
217.34 g/mol |
Nombre IUPAC |
N-[2-(2-trimethylsilylethynyl)phenyl]formamide |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7,10H,1-3H3,(H,13,14) |
Clave InChI |
ZOLKVTSARAIFNX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)





![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
